molecular formula C26H23N3O5S B14157555 Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate CAS No. 6280-26-8

Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate

Cat. No.: B14157555
CAS No.: 6280-26-8
M. Wt: 489.5 g/mol
InChI Key: BIUKBEFNOBBUPF-UHFFFAOYSA-N
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Description

Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate is a complex organic compound with a unique structure that includes a benzothiazole ring, an acetamido group, and a phenoxybenzoyl group

Preparation Methods

The synthesis of Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate typically involves multiple steps. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by acylation with 4-phenoxybenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include alkyl halides and nucleophiles like sodium methoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites, due to its unique structural properties.

    Biological Research: Researchers investigate its role in modulating enzyme activity and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acetamido and phenoxybenzoyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate can be compared with other benzothiazole derivatives, such as:

Properties

CAS No.

6280-26-8

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 2-[6-acetamido-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C26H23N3O5S/c1-3-33-24(31)16-29-22-14-11-19(27-17(2)30)15-23(22)35-26(29)28-25(32)18-9-12-21(13-10-18)34-20-7-5-4-6-8-20/h4-15H,3,16H2,1-2H3,(H,27,30)

InChI Key

BIUKBEFNOBBUPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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